

An In-depth Technical Guide to the Physical and Chemical Properties of Isobarbaloin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aloin B*

Cat. No.: *B1665254*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of isobarbaloin (also known as **Aloin B**). The information is compiled from various scientific sources to support research, development, and analytical activities involving this natural compound.

General and Physicochemical Properties

Isobarbaloin is a C-glycosyl compound and a diastereomer of barbaloin (Aloin A).^[1] It is one of the primary active constituents found in the exudate of various *Aloe* species.^{[2][3]} Structurally, it is a C-glucoside of aloe emodin anthrone.^[4] Both isobarbaloin and barbaloin are often found together in natural extracts and share similar chemical properties.^{[5][6]}

Table 1: General Properties of Isobarbaloin

Property	Value	Source(s)
IUPAC Name	(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one	[2][7]
Synonyms	Aloin B, Barbaloïn-A	[2][8][9]
Molecular Formula	C ₂₁ H ₂₂ O ₉	[2][8][10]
Molecular Weight	418.4 g/mol	[8][10][11]
Appearance	Light yellow to yellow solid	[10]

| CAS Number | 28371-16-6 |[2][10] |

Table 2: Predicted and Experimental Physicochemical Properties

Property	Value	Source(s)
logP (Octanol-Water)	0.561	[7]
Topological Polar Surface Area (TPSA)	171.07 Å ²	[7]
Hydrogen Bond Donor Count	8	[7]
Hydrogen Bond Acceptor Count	9	[7]
Rotatable Bond Count	3	[7]
Melting Point	148 °C (for Aloin mixture)	[12]

| Boiling Point (Est.) | 752.6 °C @ 760 mm Hg |[13] |

Spectroscopic and Solubility Data

Spectroscopic analysis is crucial for the identification and quantification of isobarbaloin.

Table 3: Spectroscopic Data for Isobarbaloin and Related Aloins

Technique	Wavelength / Shift	Details	Source(s)
UV-Vis	298 nm, 354 nm	λ_{max} absorbance for Aloin peaks.	[14]
UV-Vis	280 nm, 330 nm, 425 nm	Peaks corresponding to Aloin, phenolic compounds, and carbonyl groups in commercial aloe products.	[15]
UV-Vis	352 nm, 388 nm	Maximum absorption bands for Barbaloin at low and high pH values, respectively.	[16]
¹ H-NMR	399.78 MHz	Data available for Barbaloin in DMSO-d ₆ solvent.	[17]

| FT-IR | Not specified | Used for characterization of aloe samples. | [15] |

The solubility of isobarbaloin is a critical parameter for formulation and experimental design.

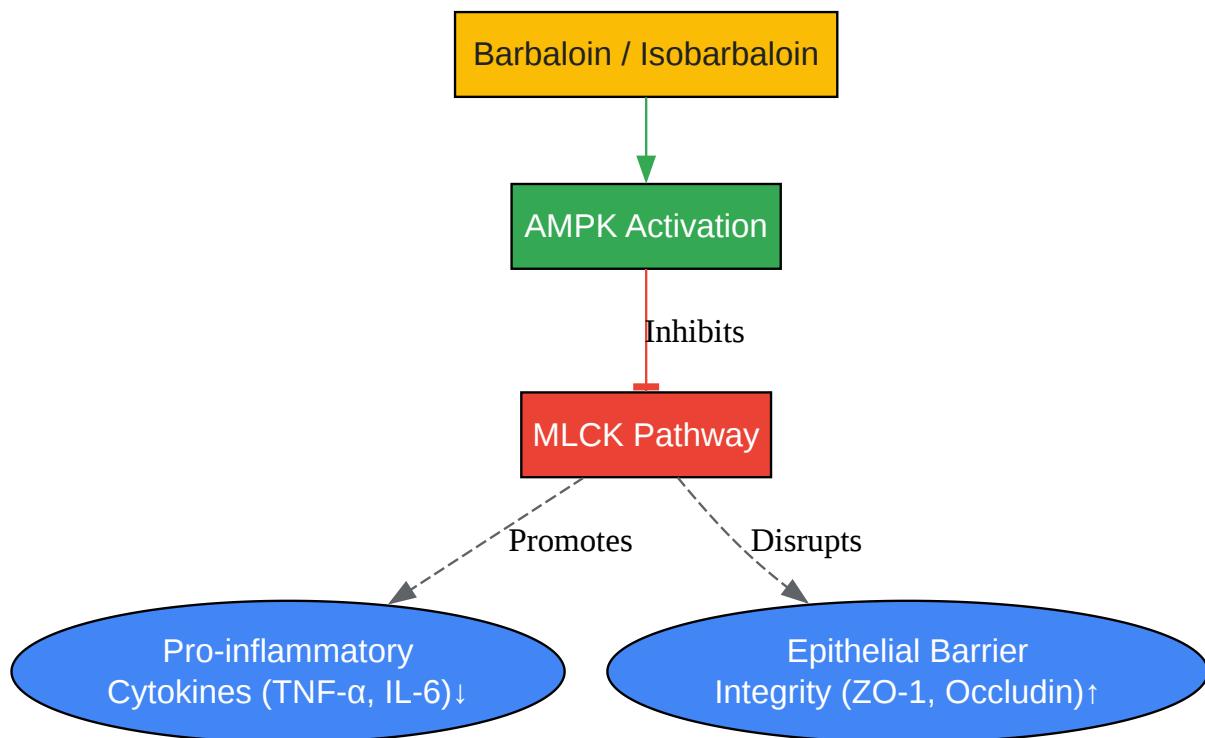
Table 4: Solubility of Isobarbaloin

Solvent System	Concentration / Solubility	Notes	Source(s)
DMSO	50 mg/mL (119.51 mM)	Requires sonication. Hygroscopic DMSO [10] can impact solubility.	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.98 mM)	Clear solution.	[10]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.98 mM)	Clear solution.	[10]
10% DMSO, 90% Corn Oil	2.5 mg/mL (5.98 mM)	Clear solution, requires sonication.	[10]

| Water (Est.) | 237.7 mg/L @ 25 °C | Estimated value for Aloin. | [13] |

Pharmacological Properties and Signaling Pathways

Isobarbaloin exhibits several biological activities, with its cathartic and anti-inflammatory effects being the most studied.


The primary pharmacological action of isobarbaloin is its cathartic (laxative) effect. [18] This effect is not exerted by the compound directly but through its active metabolite. Orally administered isobarbaloin is metabolized by intestinal microflora into aloe-emodin-9-anthrone, which is the active compound responsible for inducing bowel movements. [4][18][19] The cathartic activity (ED₅₀) of isobarbaloin in rats was found to be 19.2 mg/kg, which is nearly identical to that of its stereoisomer, barbaloin. [18][19]

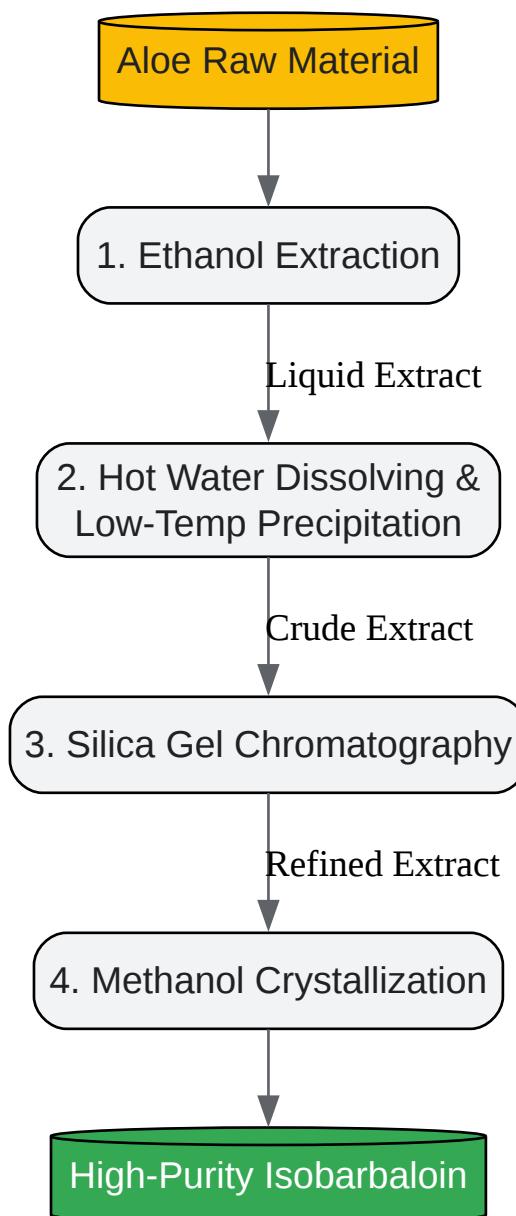
[Click to download full resolution via product page](#)

Caption: Metabolic activation of isobarbaloin to its cathartic metabolite.

Studies on barbaloin, which shares properties with isobarbaloin, have demonstrated significant anti-inflammatory effects, particularly in the context of ulcerative colitis (UC).[20] Barbaloin has been shown to protect against UC by reducing inflammation and restoring epithelial barrier function. The underlying mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[20] Activation of AMPK by barbaloin subsequently inhibits the myosin light chain kinase (MLCK) signaling pathway, which is enhanced during inflammation. This inhibition helps to preserve the integrity of tight junctions (e.g., ZO-1, occludin), thereby protecting the mucosal barrier.[20]

[Click to download full resolution via product page](#)

Caption: Isobارbaloin's proposed anti-inflammatory action via AMPK pathway.


Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on isobارbaloin.

A patented high-efficiency method for isolating barbaloin (which would co-purify isobارbaloin) involves several stages.[21]

- Objective: To extract and purify barbaloin/isobارbaloin from Aloe raw material.
- Methodology:
 - Ethanol Extraction: The raw plant material is subjected to ethanol extraction to create a liquid extract containing the target compounds.

- Water Dissolving and Precipitation: The liquid extract is dissolved in hot water (70-95°C). The solution is then cooled to a low temperature to precipitate impurities, yielding a crude extract.
- Silica Gel Chromatography: The crude extract is further purified using silica gel column chromatography. The eluent can be a mixture of ethyl acetate and methanol (e.g., 8.5:1.5 to 9.5:0.5 volume ratio). This step separates the target compounds from other components, resulting in a refined extract.
- Crystallization: The refined extract is crystallized using methanol to obtain the final high-purity product (>95%).

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and purification of isobarbaloin.

MEKC is an effective method for the simultaneous analysis of aloenin, barbaloin, and isobarbaloin in Aloe species.[22]

- Objective: To separate and quantify isobarbaloin in plant samples.
- Instrumentation: Capillary electrophoresis system.

- Methodology:
 - Sample Preparation: Prepare extracts from Aloe samples.
 - Separation Buffer: Use a buffer containing 50 mM sodium dodecyl sulfate (SDS).
 - Execution: Inject the sample into the capillary. The separation is based on the differential partitioning of the analytes between the micelles and the aqueous buffer phase.
 - Detection: Detection is typically performed using a UV detector.
- Performance: The method is highly sensitive, capable of detecting as little as 5.5 pg of the compound, with a total analysis time of approximately 14 minutes.[22]

The protocol to determine the cathartic activity of isobarbaloin was established in a rat model. [18][19]

- Objective: To determine the median effective dose (ED_{50}) for the cathartic effect of isobarbaloin.
- Animal Model: Male Wistar rats.
- Methodology:
 - Animal Grouping: Rats are divided into control and treatment groups.
 - Administration: Isobarbaloin is administered orally (p.o.) at varying doses to the treatment groups. The control group receives the vehicle.
 - Observation: Animals are observed for the onset, duration, and severity of diarrhea. Fecal output and consistency are monitored.
 - Data Analysis: The ED_{50} is calculated based on the dose-response relationship observed. The study found the ED_{50} for isobarbaloin to be 19.2 mg/kg.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aloin - Wikipedia [en.wikipedia.org]
- 2. Aloin B | C21H22O9 | CID 14989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 4. Barbaloin: A concise report of its pharmacological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound Aloin (FDB013867) - FooDB [foodb.ca]
- 6. RETRACTED ARTICLE: Barbaloin: an amazing chemical from the 'wonder plant' with multidimensional pharmacological attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neist.res.in [neist.res.in]
- 8. Aloin B; Isobarbaloin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Isobarbaloin | Tyrosinase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Aloin, Barbaloin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. hmdb.ca [hmdb.ca]
- 13. aloin, 1415-73-2 [thegoodsentscompany.com]
- 14. researchgate.net [researchgate.net]
- 15. updatepublishing.com [updatepublishing.com]
- 16. fig.if.usp.br [fig.if.usp.br]
- 17. mpdb.nibn.go.jp [mpdb.nibn.go.jp]
- 18. Studies of aloe. VI. Cathartic effect of isobarbaloin. | Sigma-Aldrich [sigmaaldrich.com]
- 19. Studies of aloe. VI. Cathartic effect of isobarbaloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Barbaloин Attenuates Mucosal Damage in Experimental Models of Rat Colitis by Regulating Inflammation and the AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN104844547A - High-efficiency extraction and fractionation purification method of barbaloин - Google Patents [patents.google.com]
- 22. Determination of aloenin, barbaloин and isobarbaloин in aloe species by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Isobarbaloин]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665254#physical-and-chemical-properties-of-isobarbaloин]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com